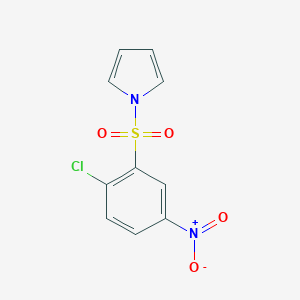
1-((2-Chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole is a chemical compound with the molecular formula C10H7ClN2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with pyrrole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamide derivatives.
Reduction Reactions: Formation of 1-[(2-Amino-5-chlorophenyl)sulfonyl]-1H-pyrrole.
Oxidation Reactions: Formation of pyrrole-2,5-diones.
Applications De Recherche Scientifique
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can occur through the binding of the compound to the active site of the enzyme, thereby blocking the enzyme’s activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 2-Chloro-5-nitrobenzenesulfonyl chloride
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole
Uniqueness
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole is unique due to its specific structural features, such as the combination of a sulfonyl group with a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
173908-09-3 |
|---|---|
Formule moléculaire |
C10H7ClN2O4S |
Poids moléculaire |
286.69 g/mol |
Nom IUPAC |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h1-7H |
Clé InChI |
FHEDPFCRYCQUHG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
173908-09-3 |
Synonymes |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















